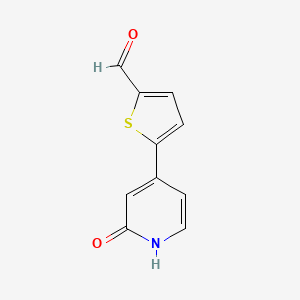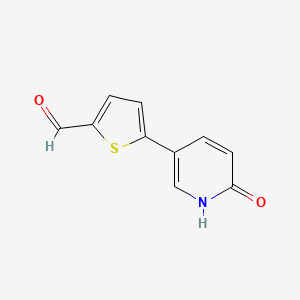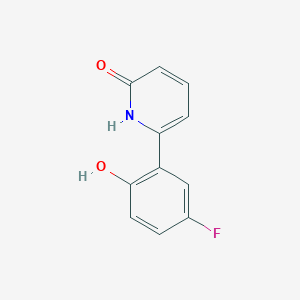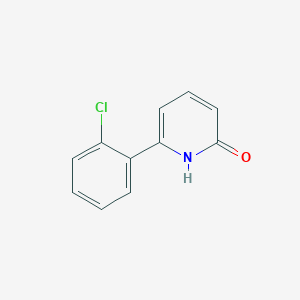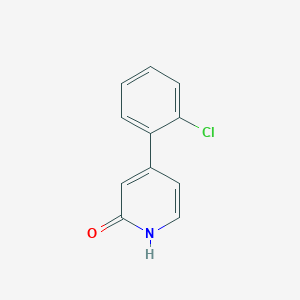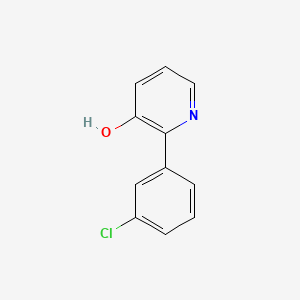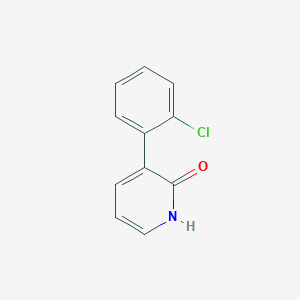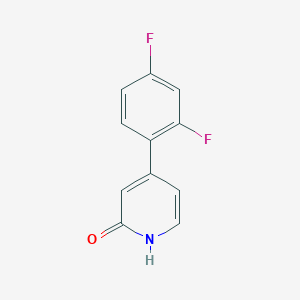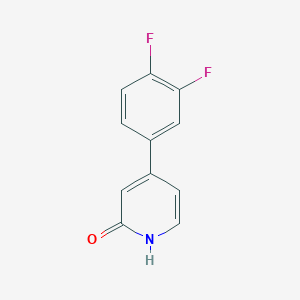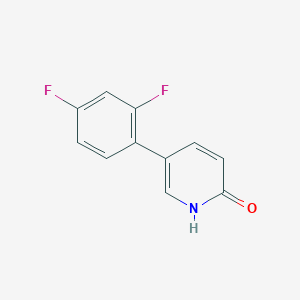
5-(2,4-Difluorophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-2-hydroxypyridine, 95% (5-DFPH-95%) is a compound belonging to the pyridine family of heterocyclic compounds. It is a versatile building block molecule that can be used in a variety of synthetic reactions. It has been used in a variety of scientific research applications, including drug design, biochemistry, and molecular biology. The purpose of
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-(2,4-Difluorophenyl)-2-hydroxypyridine, 95% involves the reaction of 2,4-difluorobenzaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst to form 5-(2,4-difluorophenyl)-2-pyridylboronic acid. This intermediate is then treated with sodium hydroxide to form the final product, 5-(2,4-Difluorophenyl)-2-hydroxypyridine.
Starting Materials
2,4-difluorobenzaldehyde, 2-pyridylboronic acid, palladium catalyst, sodium hydroxide
Reaction
Step 1: 2,4-difluorobenzaldehyde is reacted with 2-pyridylboronic acid in the presence of a palladium catalyst to form 5-(2,4-difluorophenyl)-2-pyridylboronic acid., Step 2: 5-(2,4-difluorophenyl)-2-pyridylboronic acid is treated with sodium hydroxide to form 5-(2,4-Difluorophenyl)-2-hydroxypyridine.
科学的研究の応用
5-DFPH-95% has been used in a variety of scientific research applications. It has been used in drug design to develop new drugs and to improve existing drugs. It has also been used in biochemistry and molecular biology to study the structure and function of proteins and enzymes. Additionally, it has been used in organic chemistry to study the structure and reactivity of organic molecules.
作用機序
The mechanism of action of 5-DFPH-95% is not well understood. However, it is believed to act as a proton acceptor and electron donor, which can facilitate a variety of reactions. Additionally, it can act as a nucleophile, which can be used to synthesize complex molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 5-DFPH-95% have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties, which could potentially be beneficial in treating certain diseases. Additionally, it has been shown to increase the activity of certain enzymes, which could be beneficial in treating certain metabolic disorders.
実験室実験の利点と制限
The advantages of using 5-DFPH-95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block molecule that can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not well understood how the compound works, so its use in drug design may be limited. Additionally, it has not been extensively studied, so its biochemical and physiological effects are not well understood.
将来の方向性
There are a number of potential future directions for 5-DFPH-95%. These include further research into its mechanism of action and biochemical and physiological effects, development of new synthetic methods, and exploration of its potential applications in drug design and biochemistry. Additionally, further research could be conducted into its potential use in treating metabolic disorders and other diseases. Finally, further research could be conducted into its potential use in organic chemistry and other areas of scientific research.
特性
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSHJYVQICCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682702 |
Source


|
| Record name | 5-(2,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)pyridin-2(1H)-one | |
CAS RN |
1111109-27-3 |
Source


|
| Record name | 5-(2,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

